2,3-Dimethyl-4-nitropyridine 1-oxide belongs to the class of 4-nitropyridine N-oxides, which are highly versatile intermediates in organic synthesis. The parent structure is defined by a pyridine N-oxide core activated by a 4-nitro group, rendering the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAAr) reactions. [REFS-1, REFS-2] This reactivity makes these compounds common starting points for introducing a wide range of functional groups. The defining feature of CAS 37699-43-7 is the presence of two methyl groups at the C2 and C3 positions, which fundamentally alters its reactivity, selectivity, and physical properties compared to the unsubstituted parent compound, 4-nitropyridine 1-oxide.
Substituting 2,3-Dimethyl-4-nitropyridine 1-oxide with a generic alternative like 4-nitropyridine 1-oxide often fails because the 2,3-dimethyl substitution pattern is not a passive modification; it is a critical structural feature required for specific, high-value downstream applications, particularly in the synthesis of proton-pump inhibitors like lansoprazole and rabeprazole. [REFS-1, REFS-2] These methyl groups precisely control the molecule's steric profile and electronic properties, which dictates reactivity in subsequent steps and forms an integral, non-interchangeable part of the final active pharmaceutical ingredient's (API) core structure. Using an unsubstituted analog would necessitate a completely different and likely less efficient synthetic route to introduce this specific substitution pattern later.
2,3-Dimethyl-4-nitropyridine 1-oxide is documented extensively in patent literature as a crucial, non-interchangeable intermediate for the synthesis of specific benzimidazole-class APIs, including lansoprazole and rabeprazole. [REFS-1, REFS-2] In these multi-step syntheses, the 2,3-dimethylpyridine core is constructed first and carried through the process. For example, in a common route to rabeprazole's precursor, 2,3-Dimethyl-4-nitropyridine 1-oxide is reacted directly with 3-methoxypropanol to displace the nitro group. [3] The use of an alternative starting material, such as the unsubstituted 4-nitropyridine 1-oxide, would fail to produce the required API scaffold, making this compound's specific substitution pattern essential for procurement in these established industrial processes.
| Evidence Dimension | Suitability as a direct precursor for Lansoprazole/Rabeprazole synthesis |
| Target Compound Data | Serves as a direct, late-stage precursor where the 2,3-dimethyl pattern is already in place. |
| Comparator Or Baseline | 4-Nitropyridine 1-oxide (unsubstituted analog) lacks the required C2 and C3 methyl groups. |
| Quantified Difference | Qualitatively infinite; the comparator cannot be used to produce the target API via the established, patented synthesis routes. |
| Conditions | Industrial synthesis pathways for benzimidazole-class pharmaceuticals. |
For buyers in pharmaceutical manufacturing, this specific CAS number is required by the established synthesis route; simpler analogs are not viable substitutes.
Optimized industrial synthesis methods for 2,3-Dimethyl-4-nitropyridine 1-oxide demonstrate high efficiency, which is a critical procurement factor for a key intermediate. In a patented method using potassium nitrate in concentrated sulfuric acid as the nitrating agent, the reaction proceeds to completion in 1-2 hours at 80-90°C, delivering the final product in high yield and purity. [1] One example yielded 15.6 g of the target compound (92.9% yield) with an HPLC purity of 99%. [1] A comparative example in the same patent using a traditional mixed acid (nitric/sulfuric) approach required a significantly longer reaction time of 12 hours to achieve completion. [1] This demonstrates that the precursor, 2,3-dimethylpyridine 1-oxide, is highly compatible with modern, efficient, and safer nitration protocols.
| Evidence Dimension | Reaction Time for Nitration |
| Target Compound Data | 1-2 hours (using optimized KNO3/H2SO4 method). |
| Comparator Or Baseline | 12 hours (using traditional HNO3/H2SO4 method). |
| Quantified Difference | 6-12x faster reaction time. |
| Conditions | Nitration of 2,3-dimethylpyridine 1-oxide precursor. |
This compound can be produced via highly efficient, time-saving, and environmentally friendlier methods compared to older protocols, impacting its cost, availability, and process footprint.
The methyl groups at the C2 and C3 positions electronically and sterically modulate the reactivity of the C4 position. While direct kinetic data for the 2,3-dimethyl isomer is not available, studies on the closely related 3,5-dimethyl-4-nitropyridine 1-oxide show that two methyl groups adjacent to the nitro leaving group significantly retard the rate of nucleophilic substitution. [1] The electron-donating nature of alkyl groups reduces the electrophilicity of the reaction center compared to the unsubstituted 4-nitropyridine 1-oxide. This attenuated reactivity can be a significant advantage in complex syntheses, allowing for better control, reduced side-product formation, and improved selectivity when multiple reactive sites are present in the nucleophile or substrate.
| Evidence Dimension | Relative rate of nucleophilic substitution |
| Target Compound Data | Slower (inferred from electronic effects and data on 3,5-dimethyl analog). |
| Comparator Or Baseline | Faster for 4-nitropyridine 1-oxide (unsubstituted). |
| Quantified Difference | Qualitatively significant; reaction is retarded by adjacent alkyl groups. |
| Conditions | Bimolecular nucleophilic aromatic substitution (SNAAr) with nucleophiles like alkoxides. |
Buyers requiring controlled reactivity or selectivity in complex syntheses would choose this compound over the more reactive, and potentially less selective, unsubstituted 4-nitropyridine 1-oxide.
The electrochemical reduction of the nitro group is a key transformation of 4-nitropyridine 1-oxides, often used to generate the corresponding 4-amino derivative. [1] Based on fundamental chemical principles, the two electron-donating methyl groups in 2,3-Dimethyl-4-nitropyridine 1-oxide increase the electron density on the pyridine ring. This makes the nitro group more difficult to reduce compared to the nitro group on the electron-poorer ring of the unsubstituted 4-nitropyridine 1-oxide. Consequently, the target compound will have a more negative reduction potential. This quantitative difference is critical for chemoselectivity, enabling the selective reduction of other functional groups in a molecule while leaving the nitro group of this compound intact, a feat that may be impossible with the more easily reduced 4-nitropyridine 1-oxide.
| Evidence Dimension | Electrochemical reduction potential of the 4-nitro group |
| Target Compound Data | More negative (harder to reduce). |
| Comparator Or Baseline | Less negative (easier to reduce) for 4-nitropyridine 1-oxide. |
| Quantified Difference | The precise voltage difference depends on conditions, but the directional shift is chemically unambiguous. |
| Conditions | Electrochemical or chemical reduction (e.g., catalytic hydrogenation). |
This property allows for selective chemical transformations, making it the superior choice for syntheses requiring the nitro group to persist through reductive steps that would otherwise transform the nitro group of a simpler analog.
This compound is the specific, documented starting material for the synthesis of multi-ton scale anti-ulcer APIs. Its 2,3-dimethyl structure is non-negotiable and is carried through the entire synthesis to form the core of the final drug product, making it the only choice for manufacturers following established production methods. [1]
When a synthetic route requires the introduction of a nucleophile at the 4-position of a 2,3-dimethylpyridine core, this compound is the ideal choice. The attenuated reactivity of the nitro leaving group allows for more controlled reaction conditions compared to more activated analogs, which is particularly valuable when working with sensitive or complex nucleophiles. [2]
In the synthesis of complex molecules containing multiple reducible functional groups, the higher reduction potential of this compound's nitro group is a key advantage. It allows chemists to perform reductions elsewhere in the molecule while preserving the nitro group for a later transformation, a strategy that would fail with the more easily reduced 4-nitropyridine 1-oxide. [3]
Irritant;Health Hazard